molecular formula C15H17O3P B14275315 2-Methoxyethyl diphenylphosphinate CAS No. 138306-75-9

2-Methoxyethyl diphenylphosphinate

Cat. No.: B14275315
CAS No.: 138306-75-9
M. Wt: 276.27 g/mol
InChI Key: OKOLOGXKOZIXEB-UHFFFAOYSA-N
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Description

2-Methoxyethyl diphenylphosphinate is an organophosphorus compound characterized by the presence of a phosphinate group bonded to a 2-methoxyethyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl diphenylphosphinate typically involves the reaction of diphenylphosphinic chloride with 2-methoxyethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl diphenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

2-Methoxyethyl diphenylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl diphenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular membranes, affecting their properties and functions .

Similar Compounds:

  • N-(2-methoxyethyl)-N-methyl-P,P-diphenylphosphinic amide (PNOFR)
  • 2-(dimethylamino)ethyl diphenylphosphinate (PONFR)

Comparison: this compound is unique due to its specific combination of the methoxyethyl group and diphenylphosphinate moiety. Compared to similar compounds like PNOFR and PONFR, it exhibits different flame-retardant mechanisms and interactions with polymers. PNOFR and PONFR have distinct flame-retardant properties due to the presence of nitrogen groups, which influence their behavior in both the condensed and gas phases .

Properties

138306-75-9

Molecular Formula

C15H17O3P

Molecular Weight

276.27 g/mol

IUPAC Name

[2-methoxyethoxy(phenyl)phosphoryl]benzene

InChI

InChI=1S/C15H17O3P/c1-17-12-13-18-19(16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

OKOLOGXKOZIXEB-UHFFFAOYSA-N

Canonical SMILES

COCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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